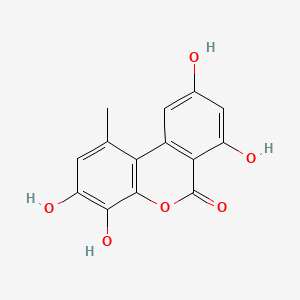

4-Hydroxyalternariol

Description

Properties

IUPAC Name |

3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRNPNMGYBWDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 4-Hydroxyalternariol Biosynthesis Pathway in Alternaria Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternaria species are ubiquitous fungi known for producing a diverse array of secondary metabolites, including mycotoxins that can contaminate food and feed. Among these, alternariol (AOH) and its hydroxylated derivatives are of significant interest due to their biological activities. This technical guide provides a comprehensive overview of the biosynthesis of 4-hydroxyalternariol and related compounds in Alternaria, with a focus on the genetic and enzymatic machinery, regulatory networks, and detailed experimental protocols for their study.

Core Biosynthetic Pathway of Alternariol and its Derivatives

The biosynthesis of alternariol (AOH) and its derivatives, including this compound, originates from a polyketide pathway. The central enzyme is a non-reducing polyketide synthase (NR-PKS), which utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a heptaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form the core structure of AOH.[1][2] Subsequent modifications by tailoring enzymes lead to the formation of a family of related compounds.

The genes responsible for AOH biosynthesis are organized in a gene cluster, which in Alternaria alternata typically includes the following key enzymes:

-

PksI (or PksJ): A non-reducing polyketide synthase that catalyzes the initial steps of AOH synthesis.[2][3]

-

OmtI: An O-methyltransferase responsible for the methylation of AOH to form alternariol monomethyl ether (AME).[2]

-

MoxI: A FAD-dependent monooxygenase that is proposed to catalyze the hydroxylation of the AOH backbone, leading to the formation of hydroxylated derivatives like this compound monomethyl ether (4-OH-AME).

-

SdrI: A short-chain dehydrogenase.

-

DoxI: A putative extradiol dioxygenase.

The biosynthesis of this compound is intrinsically linked to this cluster, with the hydroxylation step being a key modification of the alternariol scaffold.

Biosynthesis Pathway Diagram

Caption: Proposed biosynthetic pathway for alternariol and its derivatives.

Quantitative Data

Quantitative analysis of gene expression and metabolite production is crucial for understanding the dynamics of the this compound biosynthesis pathway.

Table 1: Relative Expression of PKS Genes in Alternaria alternata

| Gene | Expression Level (7 dpi) | Expression Level (12 dpi) | Expression Level (14 dpi) |

| pksJ (pksI) | High | High | High |

| pksH | Low | Moderate | Moderate |

| Other PKS genes | Variable | Variable | Variable |

| Note: Data is qualitative based on RT-PCR analysis. 'dpi' denotes days post-inoculation. The expression of pksJ correlates well with AOH production. |

Table 2: Production of Alternariol (AOH) and Alternariol Monomethyl Ether (AME) by Alternaria alternata in different media

| Medium | AOH (mg/kg) | AME (mg/kg) |

| Maize | 0.3 - 2.1 | 0.3 - 3.3 |

| Rice | 0.4 - 9.9 | 0.3 - 3.3 |

| Data from a screen of 28 toxigenic A. alternata isolates. |

| Culture Condition | AOH Production (µg/g) | AME Production (µg/g) |

| Grapes (Room Temp, 3 weeks) | <0.1 - 3,336 | <0.1 - 1,716 |

| Apples (Golden Delicious, Room Temp, 3 weeks) | <0.1 - 5 | <0.1 - 14 |

| Data from two toxigenic A. alternata strains grown on fruits. |

| Medium | Total Toxin Production (AOH+AME+ALT, µ g/100 ml) |

| Synthetic Medium | 135 |

| Semisynthetic Medium | 560 |

| Data from A. alternata grown in liquid media. |

Regulatory Networks

The biosynthesis of alternariol and its derivatives is tightly regulated by a complex network of transcription factors and signaling pathways.

Pathway-Specific Regulation

The aoh gene cluster contains a pathway-specific transcription factor, aohR (also known as altR ), which is a Gal4-like zinc finger protein. AohR positively regulates the expression of the biosynthetic genes within the cluster, including pksI.

Global Regulatory Networks

Several global regulatory pathways influence the expression of the aoh gene cluster:

-

Nitrogen Regulation (AaAreA): The GATA transcription factor AaAreA, which controls nitrogen metabolism, directly binds to the promoter of aohR to activate its transcription, thereby linking nitrogen availability to mycotoxin production.

-

The Velvet Complex (VeA): The velvet protein VeA is a key regulator of secondary metabolism and development in fungi. It forms a complex with other proteins (VelB and LaeA) and influences the expression of the aoh gene cluster in response to light.

-

High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade involved in stress responses. In Alternaria alternata, the HOG pathway, particularly the HogA kinase, is crucial for virulence and has been implicated in the regulation of secondary metabolism, including alternariol biosynthesis, especially during the initial stages of plant colonization.

Regulatory Pathway Diagram

Caption: Regulatory network of AOH biosynthesis in Alternaria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Gene Inactivation using CRISPR/Cas9 in Alternaria alternata

This protocol is adapted from methodologies described for A. alternata.

Objective: To create a knockout mutant of a target gene (e.g., pksI, moxI) to study its function in the biosynthesis pathway.

Materials:

-

A. alternata wild-type strain

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex)

-

PEG-CaCl₂ solution (40% PEG 4000, 1 M CaCl₂, 10 mM Tris-HCl pH 7.5)

-

pFC332 plasmid (containing Cas9 and sgRNA expression cassette)

-

Hygromycin B for selection

-

Primers for sgRNA construction and verification

Workflow Diagram:

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. alternata.

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design two 20-bp single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.

-

Synthesize the sgRNAs and clone them into the pFC332 vector containing the Streptococcus pyogenes Cas9 gene under the control of a strong fungal promoter.

-

-

Protoplast Preparation:

-

Grow A. alternata in PDB for 2-3 days.

-

Harvest mycelia, wash with osmotic stabilizer (e.g., 0.8 M NaCl), and resuspend in protoplasting enzyme solution.

-

Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.

-

Filter the protoplast suspension through sterile glass wool and collect by centrifugation.

-

Wash protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

-

Transformation:

-

Resuspend protoplasts in STC buffer to a concentration of 10⁷-10⁸ protoplasts/mL.

-

Add 5-10 µg of the CRISPR/Cas9 plasmid to 100 µL of the protoplast suspension.

-

Add 25 µL of PEG-CaCl₂ solution and incubate on ice for 20 minutes.

-

Add 1 mL of PEG-CaCl₂ solution and incubate at room temperature for 15 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

-

Selection and Screening:

-

Plate the transformation mixture onto regeneration medium (e.g., PDA with 1.2 M sorbitol) containing hygromycin B.

-

Incubate at 28°C for 3-5 days until transformants appear.

-

Isolate individual transformants and perform single-spore isolation to obtain homokaryotic mutants.

-

Extract genomic DNA from putative mutants and perform PCR with primers flanking the target gene to screen for deletions.

-

Confirm the deletion by Sanger sequencing.

-

-

Phenotypic and Metabolite Analysis:

-

Culture the confirmed knockout mutants and the wild-type strain on appropriate media.

-

Extract secondary metabolites and analyze by LC-MS/MS to confirm the loss of production of the corresponding metabolite.

-

Heterologous Expression in Aspergillus oryzae

This protocol is based on established methods for heterologous expression in A. oryzae.

Objective: To express the pksI gene and other tailoring enzymes from Alternaria in A. oryzae to confirm their function and produce specific metabolites.

Materials:

-

A. oryzae host strain (e.g., NSAR1)

-

Expression vectors (e.g., pTAEX3)

-

Alternaria alternata cDNA

-

Restriction enzymes and ligase, or recombination-based cloning kit

-

Protoplasting and transformation reagents for A. oryzae

-

Selective media (e.g., Czapek-Dox with appropriate supplements)

Procedure:

-

Gene Amplification and Vector Construction:

-

Amplify the full-length cDNA of the target genes (pksI, omtI, moxI, etc.) from A. alternata using high-fidelity polymerase.

-

Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., amyB promoter). Multiple genes can be cloned into a single vector or co-transformed on separate vectors with different selection markers.

-

-

Transformation of A. oryzae :

-

Prepare protoplasts from the A. oryzae host strain following a standard protocol.

-

Transform the protoplasts with the expression vector(s) using PEG-mediated transformation.

-

-

Selection and Cultivation:

-

Select transformants on appropriate selective media.

-

Grow the confirmed transformants in a suitable liquid medium containing the inducer for the promoter used (e.g., starch for the amyB promoter).

-

-

Metabolite Extraction and Analysis:

-

After cultivation, separate the mycelium from the culture broth.

-

Extract the metabolites from both the mycelium and the broth using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS/MS to identify the produced compounds by comparing their retention times and mass spectra with authentic standards.

-

LC-MS/MS Analysis of Alternariol and its Derivatives

This protocol provides a general framework for the analysis of alternariol and its derivatives.

Objective: To quantify the production of AOH, AME, and 4-OH-AME in fungal cultures or contaminated samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

AOH: Q1: 257.1 m/z -> Q3: 213.1, 199.1 m/z

-

AME: Q1: 271.1 m/z -> Q3: 256.1, 228.1 m/z

-

4-OH-AME: Q1: 287.1 m/z -> Q3: 272.1, 244.1 m/z (Note: These are example transitions and should be optimized for the specific instrument used.)

-

Sample Preparation:

-

Extraction:

-

For liquid cultures, extract with an equal volume of ethyl acetate.

-

For solid cultures or food samples, homogenize with a suitable solvent mixture (e.g., acetonitrile/water).

-

-

Clean-up (optional):

-

Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

-

-

Analysis:

-

Evaporate the solvent and reconstitute the extract in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Quantify the analytes using a calibration curve prepared with analytical standards.

-

Conclusion

The biosynthesis of this compound in Alternaria species is a complex process involving a dedicated gene cluster and intricate regulatory networks. This technical guide provides a foundational understanding of this pathway, from the core enzymatic reactions to the global regulatory influences. The detailed experimental protocols offer a practical starting point for researchers aiming to investigate this pathway further, whether for fundamental scientific discovery, mycotoxin control in agriculture, or the exploration of novel bioactive compounds for drug development. The continued application of modern molecular and analytical techniques will undoubtedly uncover further details of this fascinating metabolic pathway.

References

4-Hydroxyalternariol: A Comprehensive Technical Examination of its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyalternariol, a significant metabolite of the mycotoxin alternariol, has garnered increasing attention within the scientific community due to its biological activities, including the induction of oxidative stress and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of the chemical structure and known physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in toxicology, pharmacology, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents critical biological pathways in which this compound is involved.

Chemical Structure and Identification

This compound is a dibenzo-α-pyrone derivative characterized by the presence of four hydroxyl groups. Its chemical identity is established by its systematic IUPAC name and unique identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3,4,7,9-tetrahydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one[1] |

| CAS Number | 959417-21-1[1] |

| Molecular Formula | C₁₄H₁₀O₆[1] |

| Canonical SMILES | CC1=C(C2=C(C(=O)O3)C(O)=CC(O)=C2)C3=C(O)C(O)=C1[1] |

| InChI | InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 274.2 g/mol | |

| Physical State | Solid | Vendor Information |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | Vendor Information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available (predicted to have multiple acidic protons due to phenolic hydroxyl groups) | |

| LogP | Data not available |

Biological Activity and Pathways

This compound is a biologically active molecule that is formed from its parent compound, alternariol, through metabolic processes. It exerts its effects through various mechanisms, including the generation of reactive oxygen species and interaction with essential cellular enzymes.

Metabolism via Cytochrome P450

This compound is a recognized metabolite of alternariol, formed primarily through the action of cytochrome P450 (CYP450) enzymes in a phase I metabolic reaction. This hydroxylation is a critical step in the biotransformation of the mycotoxin.

Induction of Oxidative Stress

A key biological effect of this compound is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage.

Inhibition of Topoisomerase II

This compound has been identified as an inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can interfere with these critical cellular processes.

Experimental Protocols

Detailed experimental protocols for the characterization of novel compounds are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.

Determination of Physicochemical Properties

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.

Due to the phenolic hydroxyl groups, this compound is expected to have acidic properties. The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry. For spectrophotometric determination, the absorbance of a solution of this compound is measured across a range of pH values. The pKa is determined from the inflection point of the absorbance versus pH curve.

Topoisomerase II Inhibition Assay

The inhibitory effect of this compound on topoisomerase II can be assessed using a DNA relaxation or decatenation assay.

-

Reaction Setup : A reaction mixture containing supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), human topoisomerase II, and assay buffer is prepared.

-

Inhibitor Addition : Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control with solvent only is included.

-

Incubation : The reactions are incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Analysis : The DNA products are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduced formation of relaxed or decatenated DNA in the presence of this compound compared to the control.

Conclusion

This compound is a mycotoxin metabolite of significant interest due to its demonstrated biological activities. This guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and key molecular pathways it influences. While there are gaps in the experimental data for some of its physical properties, the information presented herein serves as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery. Further investigation into the precise mechanisms of action and a complete physicochemical characterization will be crucial for a comprehensive understanding of the biological implications of this compound.

References

The Hidden Contaminant: An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxyalternariol in Food and Feed

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 4-Hydroxyalternariol (4-OH-AOH), a mycotoxin produced by Alternaria species, in various food and feed commodities. This document summarizes the available quantitative data, details the experimental protocols for its detection, and illustrates the relevant biological pathways.

Introduction

This compound is a hydroxylated derivative of the mycotoxin alternariol (AOH), a major secondary metabolite produced by fungi of the genus Alternaria. These fungi are ubiquitous plant pathogens that can contaminate a wide range of agricultural products, including cereals, fruits, and vegetables, both in the field and during storage. The presence of their toxins in the food and feed chain is a significant concern for human and animal health. While much of the focus has been on parent toxins like AOH and alternariol monomethyl ether (AME), their metabolites, such as 4-OH-AOH, are gaining attention due to their potential toxicity. This guide consolidates the current knowledge on the natural occurrence of 4-OH-AOH, providing a critical resource for researchers and professionals in food safety, toxicology, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a fungal natural product in several Alternaria species, including A. tenuissima.[1] It is also a known metabolite of AOH in humans, rats, and pigs.[1] While data on the natural occurrence of 4-OH-AOH in food and feed is still emerging and less abundant compared to its parent compound, its presence is increasingly being reported in various commodities.

The following tables summarize the quantitative data on the occurrence of alternariol (AOH), the precursor to 4-OH-AOH, in various food and feed matrices. Data specifically for 4-OH-AOH is limited in the readily available literature, highlighting a significant data gap. The presence of AOH strongly suggests the potential for the concurrent or subsequent formation of 4-OH-AOH.

Table 1: Occurrence of Alternariol (AOH) in Cereal Grains and Cereal-Based Products

| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Wheat | Global | - | 3.3 - 66.6 | 0.16 - 92.4 | - | [2] |

| Wheat Flour | China | - | - | - | - | [3] |

| Cereal-based Foods | China | 872 | - | - | - | [3] |

| Maize | Global | - | 3.3 | 0.16 | - | |

| Sorghum | - | - | - | - | - | |

| Barley | - | - | - | - | - | |

| Rice | South Korea | - | - | - | - |

Table 2: Occurrence of Alternariol (AOH) in Fruits, Vegetables, and Derived Products

| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Apples | China | - | - | - | 935.96 ± 178.37 | |

| Apples | Italy | - | - | - | 159.90 ± 6.92 | |

| Apple Juice | South Korea | - | - | - | - | |

| Tomatoes | Global | - | - | - | - | |

| Tomato Products | - | - | - | - | - | |

| Citrus Fruits | - | - | - | - | - | |

| Olives | - | - | - | - | - | |

| Red Pepper | - | - | - | - | - | |

| Fruit Juices | - | 68 | - | Traces | - | |

| White Wine | - | 53 | 7.5 | up to 18 | - | |

| Red Wine | - | 56 | 10.7 | up to 13 | - |

Table 3: Occurrence of Alternariol (AOH) in Oilseeds, Nuts, and Legumes

| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Sunflower Seeds | - | - | 10 - 64 | <50 - 1200 | - | |

| Rapeseed | - | - | - | - | - | |

| Soya Beans | Argentina | 50 | 76 | 25 - 211 | - | |

| Nuts | - | - | - | - | - | |

| Legumes | - | - | - | - | - |

Table 4: Occurrence of Alternariol (AOH) in Animal Feed

| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Silage | - | - | 62 | - | 17.5 | |

| Swine Feed | - | 227 | - | - | - | |

| Poultry Feed | - | 227 | - | - | - |

Experimental Protocols

The analysis of 4-OH-AOH, often in conjunction with other Alternaria toxins, typically involves sophisticated chromatographic and mass spectrometric techniques. Below are detailed methodologies generalized from the available literature for the detection of Alternaria toxins.

Sample Preparation: Extraction and Clean-up

A robust sample preparation protocol is crucial for accurate quantification of 4-OH-AOH.

-

Extraction:

-

Homogenize a representative sample (e.g., 5-25 g) of the food or feed matrix.

-

Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and water, often with a modifier like formic acid to improve extraction efficiency.

-

Thoroughly mix the sample and solvent using a high-speed blender or shaker for a defined period (e.g., 30-60 minutes).

-

Centrifuge the mixture to separate the solid matrix from the liquid extract.

-

Collect the supernatant for the clean-up step.

-

-

Clean-up:

-

Solid-Phase Extraction (SPE) is a commonly employed technique for purifying the extract.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the crude extract onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

-

Elute the target analytes, including 4-OH-AOH, with a stronger organic solvent such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of 4-OH-AOH.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent (methanol or acetonitrile), both often modified with a small percentage of formic acid or ammonium formate to enhance ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is generally used, often in negative ion mode for Alternaria toxins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for 4-OH-AOH and other target analytes.

-

Ion Transitions: Specific precursor and product ions for 4-OH-AOH would need to be determined through infusion of a pure standard. For its precursor, alternariol, common transitions might be monitored as a reference.

-

Biosynthetic and Metabolic Pathways

Understanding the formation and fate of 4-OH-AOH is critical for assessing its risk and developing mitigation strategies.

Biosynthesis of this compound

The biosynthesis of alternariol (AOH) in Alternaria alternata is initiated by a polyketide synthase (PKS). The subsequent hydroxylation of AOH to form 4-OH-AOH is a key metabolic step. This transformation is likely catalyzed by a monooxygenase enzyme, as suggested by the identification of a FAD-dependent monooxygenase gene (moxI) within the AOH biosynthetic gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Mammalian Metabolism of Alternariol

In mammals, ingested AOH can undergo Phase I metabolism, primarily through the action of cytochrome P450 enzymes, to form hydroxylated metabolites, including 4-OH-AOH. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.

Caption: Metabolic pathway of Alternariol to this compound in mammals.

Conclusion and Future Perspectives

This compound represents an emerging mycotoxin with the potential to co-occur with its parent compound, alternariol, in a variety of food and feed items. While analytical methodologies for its detection are established, a significant lack of quantitative occurrence data remains a critical knowledge gap. This hinders comprehensive risk assessments and the establishment of regulatory limits.

Future research should prioritize:

-

Surveillance Programs: Widespread monitoring of 4-OH-AOH in diverse food and feed commodities to establish a robust occurrence database.

-

Toxicological Studies: In-depth investigation of the toxicological profile of 4-OH-AOH, including its genotoxicity, cytotoxicity, and endocrine-disrupting potential.

-

Method Development: Validation and standardization of analytical methods for the routine and reliable quantification of 4-OH-AOH in complex matrices.

Addressing these research needs will be essential for safeguarding public and animal health from the potential risks associated with this and other "emerging" mycotoxins.

References

Preliminary Toxicological Profile of 4-Hydroxyalternariol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyalternariol (4-OH-AOH) is a significant metabolite of the mycotoxin alternariol (AOH), a common contaminant in various food commodities produced by Alternaria fungi.[1][2] The toxicological profile of AOH has been the subject of numerous studies, revealing cytotoxic, genotoxic, and other adverse effects.[3][4] However, the specific toxicological characteristics of 4-OH-AOH are less defined, necessitating a comprehensive evaluation for a thorough risk assessment. This technical guide provides a summary of the current knowledge on the toxicological profile of 4-OH-AOH, drawing from available direct data and pertinent information from studies on its parent compound, AOH. The guide includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development safety evaluations.

Introduction

Alternariol (AOH) and its metabolites, including this compound (4-OH-AOH), are dibenzo-α-pyrone mycotoxins that raise public health concerns due to their presence in the food chain.[3] 4-OH-AOH is formed from AOH through metabolism by cytochrome P450 (CYP) enzymes. While extensive research has focused on AOH, the toxicological profile of its hydroxylated metabolite, 4-OH-AOH, is not as well-documented. Understanding the specific toxic effects of 4-OH-AOH is crucial for a complete safety assessment of Alternaria toxin exposure.

Quantitative Toxicological Data

Quantitative data on the toxicity of 4-OH-AOH is limited. However, some studies have indicated that its cytotoxic effects are comparable to those of its parent compound, AOH. The available data for AOH provides a crucial reference point for estimating the potential toxicity of 4-OH-AOH.

Table 1: In Vitro Cytotoxicity of Alternariol (AOH)

| Cell Line | Assay Type | Endpoint | Concentration/EC50 | Reference |

| Human colon carcinoma (CaCo-2) | Flow Cytometry | Cell Viability | EC50: 18.71 µg/mL | |

| Human hepatocellular carcinoma (HepG2) | Flow Cytometry | Cell Viability | EC50: 11.68 ± 4.05 µg/mL | |

| Human epidermoid carcinoma (KB, KBv200) | Not specified | Cytotoxicity | IC50: 3.12–3.17 µg/mL | |

| Soybean cell suspension | Not specified | Cytotoxicity | EC50: 4.69 µM |

Table 2: Genotoxicity and Other In Vitro Effects of this compound (4-OH-AOH) and Alternariol (AOH)

| Compound | Cell Line/System | Assay Type | Endpoint | Key Findings | Reference |

| 4-OH-AOH | KYSE510 human esophageal cells | Not specified | Reactive Oxygen Species (ROS) | 701% increase in ROS compared to control. | |

| 4-OH-AOH | Cell-free | Topoisomerase IIα activity | Inhibition | Complete inhibition at 25 µM. | |

| 4-OH-AOH | KYSE510 human esophageal cells | Not specified | DNA Damage | Did not induce DNA damage. | |

| AOH | RAW 264.7 cells | γH2AX assay | DNA Damage | Caused DNA damage via phosphorylation of histone H2AX. | |

| AOH | HepG2 cells | γH2AX assay | DNA Double-Strand Breaks | Induced DNA double-strand breaks. | |

| AOH | S. typhimurium TA100 | Ames Test | Mutagenicity | Increased revertant numbers, suggesting mutagenicity. |

Experimental Protocols

In Vitro Cytotoxicity Assessment: Flow Cytometry

This protocol is adapted from studies on AOH cytotoxicity in human cell lines.

-

Cell Culture: Culture human intestinal epithelial cells (e.g., Caco-2) or hepatocytes (e.g., HepG2) in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and expose them to a range of concentrations of 4-OH-AOH for 24-48 hours. A solvent control (e.g., DMSO) should be included.

-

Cell Staining: After incubation, harvest the cells and stain with a viability dye such as propidium iodide (PI). PI is excluded from viable cells but penetrates the compromised membranes of dead cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the non-viable cell population.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the toxin concentration.

References

- 1. Toxicokinetics and genotoxicity of Alternariol | EFSA [efsa.europa.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General toxicity and genotoxicity of alternariol: a novel 28-day multi-endpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxyalternariol as a Key Metabolite of Alternariol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, is a common contaminant in a variety of food products, including fruits, vegetables, and cereals. Due to its potential toxicological effects, understanding the metabolism and biological activities of AOH and its derivatives is of significant interest. A primary metabolite formed during the phase I biotransformation of AOH is 4-Hydroxyalternariol (4-OH-AOH). This technical guide provides an in-depth overview of the enzymatic conversion of AOH to 4-OH-AOH, the experimental protocols used to study this process, and the known biological activities and signaling pathways modulated by these compounds.

Metabolism of Alternariol to this compound

The conversion of alternariol to this compound is a critical step in its metabolism, primarily occurring in the liver. This hydroxylation reaction is catalyzed by a group of enzymes known as cytochrome P450s (CYPs).

Enzymatic Conversion

In vitro studies utilizing human, rat, and porcine liver microsomes have demonstrated that AOH is metabolized into several hydroxylated derivatives, with 4-OH-AOH being a significant product.[1][2] The primary enzymes responsible for this biotransformation are CYP1A2 and, to a lesser extent, CYP2C19.[3] This metabolic process is a key determinant of the toxicokinetics of alternariol.

The formation of 4-OH-AOH is considered a phase I metabolic reaction. Following its formation, 4-OH-AOH can undergo further phase II metabolism, such as glycosylation, to form more water-soluble conjugates that can be more readily excreted from the body.[4]

Quantitative Analysis of Alternariol Metabolism

The efficiency of alternariol metabolism by liver microsomes has been quantified in several studies. The following tables summarize key kinetic parameters for the depletion of alternariol in in vitro microsomal assays and the inhibitory effects of alternariol on specific CYP enzymes. While direct kinetic data for the formation of 4-OH-AOH is limited, the depletion of the parent compound provides an indication of the overall metabolic rate.

Table 1: In Vitro Metabolism Kinetics of Alternariol in Liver Microsomes

| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Human | 13.9 ± 2.5 | 13.8 ± 4.2 | 1.01 |

| Rat | 33.3 ± 4.2 | 21.3 ± 5.6 | 1.56 |

| Porcine | 24.4 ± 3.1 | 18.9 ± 4.9 | 1.29 |

| Data derived from studies on alternariol depletion in the presence of liver microsomes. |

Table 2: Inhibitory Effects of Alternariol on Human Cytochrome P450 Isoforms

| CYP Isoform | IC50 (µM) |

| CYP1A2 | 0.15 |

| CYP2C9 | 7.4 |

| CYP2C19 | >50 (weak inhibition) |

| CYP2D6 | No significant inhibition |

| CYP3A4 | Weak inhibition |

| IC50 values represent the concentration of alternariol required to inhibit 50% of the enzyme's activity.[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of alternariol metabolism and its effects. The following sections outline typical experimental protocols for in vitro microsomal stability and CYP inhibition assays.

In Vitro Microsomal Stability Assay for Alternariol

This assay determines the rate of metabolism of alternariol by liver microsomes.

Materials:

-

Liver microsomes (human, rat, or porcine)

-

Alternariol (AOH)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a stock solution of alternariol in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (typically 0.5-1 mg/mL protein concentration), phosphate buffer, and the alternariol solution to a final desired concentration (e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of alternariol and the formation of this compound.

-

Calculate the rate of depletion of alternariol to determine metabolic stability parameters such as half-life and intrinsic clearance.

CYP Inhibition Assay

This assay measures the potential of alternariol to inhibit the activity of specific cytochrome P450 isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes

-

AOH

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare a range of concentrations of alternariol.

-

In separate wells of a microplate, combine liver microsomes or recombinant CYP enzymes, phosphate buffer, and a specific probe substrate at a concentration near its Km value.

-

Add the different concentrations of alternariol to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

After a specific incubation time (e.g., 10-30 minutes), stop the reaction with cold acetonitrile.

-

Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

-

Calculate the percent inhibition of CYP activity for each concentration of alternariol and determine the IC50 value.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, studies on alternariol provide a foundation for understanding the potential effects of its metabolites. It has been noted that 4-hydroxylated derivatives of alternariol may exhibit less pronounced genotoxic effects compared to the parent compound.

Cytotoxicity

Alternariol has demonstrated cytotoxic effects in various cell lines. The table below summarizes some of the reported IC50 and EC50 values. Data on the direct cytotoxicity of purified this compound is limited.

Table 3: Cytotoxicity of Alternariol in Various Cell Lines

| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |

| Human colon adenocarcinoma (Caco-2) | Cell Viability | EC50 | 18.71 (as µg/mL) | |

| Human liver cancer (HepG2) | Cell Viability | EC50 | 11.68 (as µg/mL) | |

| Soybean cell culture | Cytotoxicity | EC50 | 4.69 | |

| Human epidermoid carcinoma (KB) | Cytotoxicity | IC50 | 3.12-3.17 (as µg/mL) |

Signaling Pathways

Alternariol has been shown to modulate key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. The role of this compound in these pathways is an active area of investigation.

The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics and the regulation of immune responses. Alternariol is a known activator of the AhR pathway. Upon binding to AOH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1A2. This induction of metabolizing enzymes can be seen as a feedback loop, as these are the same enzymes involved in the metabolism of AOH itself.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Alternariol.

The NF-κB pathway is a central regulator of inflammation and immune responses. Studies have shown that alternariol can suppress lipopolysaccharide (LPS)-induced inflammation by targeting the NF-κB signaling pathway. In an inflammatory context, AOH has been observed to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. The direct impact of this compound on this pathway is not yet well-defined.

Caption: Inhibition of the NF-κB signaling pathway by Alternariol.

Conclusion

This compound is a primary and significant metabolite of alternariol, formed through the action of cytochrome P450 enzymes, predominantly CYP1A2. The study of this metabolic conversion is essential for a comprehensive understanding of the toxicokinetics and overall biological impact of alternariol. While the biological activities of alternariol, including its cytotoxicity and modulation of the AhR and NF-κB signaling pathways, have been investigated, there is a need for further research to specifically elucidate the distinct roles and activities of this compound. Such studies will be crucial for a more accurate assessment of the risks associated with exposure to alternariol and for potential applications in drug development and toxicology.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the metabolism and biological effects of alternariol and its metabolites.

Caption: General experimental workflow for studying alternariol metabolism and activity.

References

- 1. Natural resorcylic lactones derived from alternariol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and genotoxicity of Alternariol | EFSA [efsa.europa.eu]

- 3. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Biological Landscape of 4-Hydroxyalternariol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyalternariol is a polyketide-derived mycotoxin and a significant metabolite of alternariol (AOH), a compound produced by fungi of the Alternaria genus. These fungi are common contaminants of a variety of agricultural products, including fruits, vegetables, and grains. Due to its prevalence in the food chain, understanding the biological activities of this compound and its parent compound is of paramount importance for toxicology and pharmacology. Recent research has illuminated a range of biological effects, including cytotoxicity, genotoxicity, and the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of this compound and its precursor, alternariol, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Biological Activities of this compound and Alternariol

The biological effects of this compound are often considered in the context of its parent compound, alternariol. AOH is known to exert a variety of cellular effects, and its metabolization to this compound can influence its biological activity. The primary biological activities investigated include cytotoxicity, induction of apoptosis, cell cycle arrest, and topoisomerase inhibition.

Cytotoxicity

Alternariol and its derivatives have demonstrated cytotoxic effects across various cell lines. This is a crucial aspect of their toxicological profile and potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

| Compound | Cell Line | Assay | IC50 / EC50 | Citation |

| Alternariol (AOH) | HepG2 (Human Hepatocytes) | Cell Viability | 8 - 16 µg/mL | [1][2] |

| Alternariol (AOH) | Caco-2 (Human Enterocytes) | Cell Viability | 19 µg/mL | [1][2] |

| Alternariol (AOH) | Soybean (Glycine max) Cells | Cytotoxicity | 0.11 (±0.02) to 4.69 (±0.47) μM | [3] |

| Graphislactone A (trimethyl ether of this compound) | SW1116 (Human Colon Carcinoma) | Cytotoxicity | 9.5 μg/mL |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Alternariol has been shown to induce apoptosis through mitochondria-dependent pathways. This involves the activation of p53, loss of mitochondrial membrane potential, and activation of caspases. In murine hepatoma cells, alternariol at a concentration of 20 µM can induce apoptotic cell death. Furthermore, in mouse lymphocyte leukemia (L1210) cells, a related compound, Alternol, induced apoptosis through the activation of caspase-3 and caspase-9, and the generation of reactive oxygen species (ROS).

Cell Cycle Arrest

Disruption of the cell cycle is another significant biological activity of alternariol. It has been observed to cause cell cycle arrest, primarily at the G2/M phase, in several cell lines. In murine macrophage RAW 264.7 cells, AOH treatment led to an accumulation of cells in the G2/M phase and the appearance of abnormally shaped nuclei. This cell cycle arrest is often linked to DNA damage and the activation of the p53 signaling pathway, leading to increased expression of p21. In NIH/3T3 cells, a high dose of AOH was also found to induce G2/M phase arrest.

Topoisomerase Inhibition

A key mechanism underlying the genotoxicity of alternariol is its ability to act as a topoisomerase poison. Topoisomerases are essential enzymes that regulate DNA topology. By inhibiting their function, alternariol can induce DNA strand breaks. It has been shown to inhibit both topoisomerase I and II, with a preference for the topoisomerase IIα isoform. This inhibition of topoisomerase activity is a plausible explanation for the observed DNA damage and subsequent cell cycle arrest and apoptosis.

Oxidative Stress

The induction of oxidative stress is another important aspect of alternariol's biological activity. Treatment of murine macrophage RAW 264.7 cells with 30µM AOH led to a significant increase in reactive oxygen species (ROS) within 30 minutes. This increase in ROS can contribute to DNA damage and other cellular dysfunctions. In normal prostate epithelial cells, AOH-induced oxidative stress was found to be partially mediated by estrogen receptor β (ERβ).

Estrogenic Activity

Alternariol and its metabolites have been reported to exhibit estrogenic activity. They can bind to both estrogen receptors α and β (ERα and ERβ), with a higher affinity for ERβ. In the human endometrial adenocarcinoma cell line (Ishikawa), alternariol demonstrated estrogenic effects with an EC50 value of 995 nM for the activation of alkaline phosphatase, an estrogen-responsive enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the cytotoxicity assay.

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the test compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Microscope slides

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with analysis software

Procedure:

-

Mix harvested cells with low melting point agarose and spread onto a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Signaling Pathways and Visualizations

The biological activities of this compound and its parent compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

p53-Mediated Cell Cycle Arrest and Apoptosis

Alternariol-induced DNA damage activates the p53 tumor suppressor protein, a central regulator of the cellular response to stress. Activated p53 can induce cell cycle arrest, primarily through the transcriptional activation of the cyclin-dependent kinase inhibitor p21, or trigger apoptosis by upregulating pro-apoptotic proteins.

Caption: p53 signaling pathway activation by alternariol.

Aryl Hydrocarbon Receptor (AhR) and Nrf2 Pathway Activation

Alternariol can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism. Activation of AhR can lead to the induction of cytochrome P450 enzymes. Additionally, alternariol can induce the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response.

Caption: AhR and Nrf2 pathway activation by alternariol.

Experimental Workflow for Investigating Biological Activities

A logical workflow for investigating the biological activities of a compound like this compound starts with assessing its general toxicity and then delves into more specific mechanisms of action.

Caption: Experimental workflow for biological activity screening.

Conclusion

This compound, as a key metabolite of alternariol, is implicated in a range of significant biological activities. The cytotoxic, pro-apoptotic, and cell cycle-disrupting effects, largely driven by topoisomerase inhibition and the induction of DNA damage, underscore its toxicological relevance. The modulation of critical signaling pathways such as the p53, AhR, and Nrf2 pathways provides a molecular basis for these observed effects. For researchers and drug development professionals, a thorough understanding of these activities and the experimental methodologies to investigate them is crucial. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound, both in the context of food safety and as a potential scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific contributions of the 4-hydroxy moiety to the overall biological profile of this important mycotoxin.

References

Formation and Metabolism of 4-Hydroxyalternariol in Alternaria Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and metabolism of 4-hydroxyalternariol, a significant mycotoxin produced by fungi of the Alternaria genus. This document consolidates current research on its biosynthetic pathway, metabolic fate, and the experimental methodologies used for its study.

Introduction

Alternaria species are ubiquitous fungi that contaminate a wide range of agricultural commodities, including cereals, fruits, and vegetables.[1][2] They produce a diverse array of secondary metabolites, with over 70 identified, some of which are mycotoxins that pose a risk to human and animal health.[2][3] Among these, alternariol (AOH) and its derivatives are of significant concern due to their cytotoxic, genotoxic, and estrogenic properties.[4] this compound is a key metabolite, initially identified as a product of AOH metabolism in mammals, but more recently confirmed as a natural product of Alternaria species. Understanding its formation and metabolism is crucial for assessing its toxicological relevance and for developing strategies to mitigate its presence in the food chain.

Biosynthesis of Alternariol (AOH): The Precursor to this compound

The biosynthesis of AOH, a dibenzo-α-pyrone, follows the polyketide pathway. The core of this process is catalyzed by a type I polyketide synthase (PKS).

2.1. The Role of Polyketide Synthase (PKS)

Genetic studies in Alternaria alternata have identified a specific PKS enzyme, encoded by the pksI gene, as essential for the formation of the AOH backbone. This non-reducing PKS catalyzes the head-to-tail condensation of one acetyl-CoA and six malonyl-CoA units to form the polyketide chain, which then undergoes cyclization and aromatization to yield alternariol. The expression of pksI has been shown to correlate with the production of AOH. While earlier studies suggested the involvement of other PKS genes like pksJ and pksH, more recent evidence points to pksI as the key synthase for AOH.

2.2. Gene Cluster and Regulation

The pksI gene is part of a larger biosynthetic gene cluster that includes genes for tailoring enzymes and a transcription factor. This cluster includes an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), a putative extradiol dioxygenase (doxI), and a transcription factor (aohR). The transcription factor aohR regulates the expression of pksI, thereby controlling the production of AOH.

digraph "Alternariol Biosynthesis Pathway" {

graph [fontname="Arial", fontsize=10, rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

malonyl_coa [label="6x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

pksI [label="PksI (NR-PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

polyketide [label="Polyketide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];

cyclization [label="Cyclization/\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"];

AOH [label="Alternariol (AOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

aohR [label="aohR (Transcription Factor)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

{acetyl_coa, malonyl_coa} -> pksI;

pksI -> polyketide;

polyketide -> cyclization;

cyclization -> AOH;

aohR -> pksI [label=" regulates expression", style=dashed, color="#5F6368"];

}

Fig. 2: Proposed enzymatic formation of this compound.

Further Metabolism of this compound

This compound can undergo further metabolic conversions, leading to a variety of related compounds. One notable transformation is the reductive cleavage of the lactone ring, which leads to the formation of altenusin. Additionally, the hydroxyl groups of this compound and its precursor AOH can be conjugated with sugars or sulfate groups, forming modified mycotoxins. For instance, UDP-glucosyltransferases can catalyze the formation of AOH-glucosides.

Data Presentation: Quantitative Analysis of Mycotoxin Production

The production of AOH and its derivatives is highly dependent on the Alternaria strain, substrate, and environmental conditions such as temperature, water activity (aw), and pH.

Table 1: Influence of Temperature on Mycotoxin Production by Alternaria spp.

Species Temperature (°C) AOH Production (μg/kg) AME Production (μg/kg) Reference A. solani 25 1251 ± 74.8 - A. alternata 25-35 High High A. tenuissima 20 412.0 ± 25.9 - A. alternata 21 - -

Table 2: Influence of pH on Mycotoxin Production by A. alternata in Submerged Culture

pH AOH (mg/L) AME (mg/L) TA (mg/L) Reference 4.0 5.7 - - 4.5 - 1.73 54.58 5.5 ~3.5 ~1.6 ~38 6.5 0.73 - 16.28 7.5 0.61 - - 8.0 Not Detected Not Detected Not Detected

Table 3: Mycotoxin Production in Different Culture Media by A. alternata

Medium Incubation (days) AOH (μ g/100ml ) AME (μ g/100ml ) ALT (μ g/100ml ) Total Toxins (μ g/100ml ) Reference Synthetic 9 - - - 135 Semisynthetic 9 535 42.9 23.9 560

Experimental Protocols

6.1. Fungal Culture and Mycotoxin Production

-

Organism : Alternaria alternata or other relevant species.

-

Media : Potato Dextrose Agar (PDA), V8 juice agar, or synthetic liquid media are commonly used. For liquid cultures, a synthetic medium may contain glucose, ammonium sulfate, calcium nitrate, and various mineral salts.

-

Incubation Conditions : Cultures are typically incubated at temperatures between 20-30°C in the dark for 7 to 21 days. Optimal temperature and incubation time can vary depending on the species and the specific mycotoxin being studied.

-

Workflow for Fungal Culture and Mycotoxin Production:

```dot

digraph "Fungal_Culture_Workflow" {

graph [fontname="Arial", fontsize=10, rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

inoculation [label="Inoculate solid or liquid\n culture medium with\n Alternaria spores/mycelia", fillcolor="#F1F3F4", fontcolor="#202124"];

incubation [label="Incubate at controlled\n temperature (e.g., 25°C)\n in darkness for 7-21 days", fillcolor="#F1F3F4", fontcolor="#202124"];

harvesting [label="Harvest fungal biomass\n and/or culture filtrate", fillcolor="#F1F3F4", fontcolor="#202124"];

extraction [label="Proceed to\n Mycotoxin Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

start -> inoculation;

inoculation -> incubation;

incubation -> harvesting;

harvesting -> extraction;

extraction -> end;

}

Fig. 4: A typical workflow for mycotoxin extraction and analysis.

6.3. Analytical Determination

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with UV, diode array (DAD), or fluorescence detection (FLD) is a widely used method for the separation and quantification of AOH and its derivatives. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, often with an acid modifier.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective technique for the simultaneous determination of multiple Alternaria mycotoxins. It allows for accurate quantification even in complex matrices. Stable isotope dilution assays can be used to improve accuracy and precision.

Table 4: Example HPLC and LC-MS/MS Method Parameters

Parameter HPLC-FLD LC-MS/MS Reference Column Spherisorb ODS-2 C18 column , Mobile Phase Acetonitrile:Methanol:Acidified Water Gradient of water and acetonitrile/methanol with formic acid , Detection Fluorescence (Ex: 330 nm, Em: 430 nm for AOH) Multiple Reaction Monitoring (MRM) , Retention Time (AOH) ~8.3 min Varies with method

Conclusion

The formation of this compound in Alternaria cultures is a multi-step process that begins with the synthesis of its precursor, alternariol, by the polyketide synthase PksI. Subsequent hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase, yields this compound. This metabolite can be further transformed into other compounds. The production of these mycotoxins is influenced by various factors, and their analysis requires sophisticated chromatographic techniques. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in Alternaria species. This knowledge will be invaluable for developing targeted strategies to control mycotoxin contamination in food and feed, and for accurately assessing the associated health risks.

References

- 1. Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungi and Mycotoxins: Alternaria - BIŌNTE [bionte.com]

- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Function of the Alternariol Gene Cluster in Fungal Development and Virulence

Abstract

Secondary metabolites are crucial for the ecological success of many fungal species, playing key roles in processes ranging from competition to pathogenesis. The filamentous fungus Alternaria alternata, a ubiquitous plant pathogen, produces a variety of mycotoxins, among which are the polyketide-derived alternariol (AOH) and its derivatives. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and function of metabolites from the AOH gene cluster, with a particular focus on their role as virulence factors. We detail the enzymatic cascade responsible for producing AOH, its methylated form (alternariol monomethyl ether, AME), and its hydroxylated derivative, 4-hydroxy-alternariol monomethyl ether (4-OH-AME). Furthermore, we present the current understanding of the transcriptional regulation governing this cluster and summarize the quantitative data implicating these compounds in fungal virulence. Detailed experimental protocols for gene inactivation, heterologous expression, and virulence assays are provided to facilitate further research in this area.

Introduction to the Alternariol Family of Mycotoxins

Alternaria alternata is a versatile fungus known for its saprophytic, endophytic, and pathogenic lifestyles, causing significant economic losses in agriculture by infecting a wide range of crops.[1][2][3] Its pathogenic success is partly attributed to the secretion of a diverse arsenal of secondary metabolites, including host-specific and non-host-specific toxins.[2] Among the most prominent non-host-specific toxins are alternariol (AOH) and its derivative alternariol monomethyl ether (AME).[4] These compounds belong to the dibenzo-α-pyrones class of mycotoxins and are frequently found as contaminants in food and feed, posing potential risks to human and animal health. The biosynthetic gene cluster responsible for AOH production also encodes enzymes that create further derivatives, including 4-hydroxy-alternariol monomethyl ether (4-OH-AME), expanding the chemical diversity and biological activity of this toxin family. Understanding the function of these molecules is critical for developing effective disease control strategies and for assessing their toxicological impact.

Biosynthesis of Alternariol and Its Derivatives

The capacity of A. alternata to produce AOH and its derivatives is encoded within a 15-kb gene cluster. This cluster contains the genes for the core synthase enzyme as well as for several tailoring enzymes that modify the initial polyketide backbone.

The key genes and their functions are:

-

pksI : A polyketide synthase gene that is essential for the initial synthesis of the alternariol (AOH) molecule from acetyl-CoA and malonyl-CoA precursors. Heterologous expression of pksI alone in a host like Aspergillus oryzae is sufficient to produce AOH.

-

omtI : An O-methyltransferase gene. The OmtI enzyme catalyzes the methylation of AOH to produce alternariol monomethyl ether (AME).

-

moxI : A FAD-dependent monooxygenase gene. The MoxI enzyme is responsible for the hydroxylation of AME, leading to the formation of 4-hydroxy-alternariol monomethyl ether (4-OH-AME). Co-expression of pksI, omtI, and moxI also results in the production of altenusin (ALN).

-

sdrI : A short-chain dehydrogenase gene.

-

doxI : A putative extradiol dioxygenase gene.

-

aohR : A transcription factor gene that regulates the expression of other genes within the cluster.

The biosynthetic pathway is a sequential process where the core AOH structure is created and subsequently modified by the tailoring enzymes encoded within the same cluster.

Transcriptional Regulation of the AOH Gene Cluster

The production of secondary metabolites is tightly regulated to occur at specific stages of development or in response to environmental cues. In A. alternata, the AOH gene cluster contains its own dedicated transcription factor, AohR, which acts as a positive regulator.

Studies involving gene deletion and overexpression have demonstrated the critical role of AohR:

-

Deletion of aohR leads to a significant reduction in the expression of the pksI gene, resulting in delayed and decreased production of AOH.

-

Overexpression of aohR causes an increase in pksI expression and a corresponding rise in the production of AOH.

This indicates a direct or indirect positive feedback loop where AohR activates the biosynthetic machinery. The upstream signals that activate AohR itself are not fully elucidated but are likely linked to broader fungal signaling networks that respond to host environment, nutrient status, or oxidative stress, such as the MAPK signaling pathways.

Role in Fungal Development and Virulence

While many secondary metabolites are involved in fungal development, the primary documented role of the AOH toxin family in A. alternata is related to virulence and interaction with host organisms.

Fungal Development

Direct evidence linking 4-Hydroxyalternariol or the broader AOH family to specific developmental processes like conidiation or hyphal branching in A. alternata is limited. However, it is known that general stress-response pathways, which often regulate secondary metabolism, are crucial for fungal development. For instance, the SLT2 MAPK signaling pathway in A. alternata is essential for conidiation, morphogenesis, and cell wall integrity. It is plausible that the regulation of AOH production is integrated with these developmental pathways, ensuring that virulence factors are produced when the fungus is colonizing a host.

Fungal Virulence

Strong evidence establishes AOH and its derivatives as significant virulence and colonization factors. The deletion of the core biosynthetic gene, pksI, renders the fungus unable to produce any compounds from this family. This mutant strain exhibits significantly reduced virulence on a variety of hosts.

| Fungal Strain | Host Plant | Virulence Metric | Quantitative Result | Reference |

| Wild-Type A. alternata | Tomato (Lycopersicon esculentum) | Lesion Development | Severe necrotic lesions | |

| ΔpksI Mutant | Tomato (Lycopersicon esculentum) | Lesion Development | Reduced lesion size and severity | |

| Wild-Type A. alternata | Citrus | Disease Symptoms | Typical disease development | |

| ΔpksI Mutant | Citrus | Disease Symptoms | Reduced virulence | |

| Wild-Type A. alternata | Apple (Malus domestica) | Disease Symptoms | Typical disease development | |

| ΔpksI Mutant | Apple (Malus domestica) | Disease Symptoms | Reduced virulence |

The mechanism by which these toxins contribute to virulence is likely multifactorial. AOH and AME have been shown to be cytotoxic and can induce DNA damage in host cells. Recent studies suggest they may also act by disrupting cell membranes, altering reactive oxygen species (ROS) production, and inhibiting key enzymes like topoisomerase in target organisms. The specific contribution of 4-OH-AME to virulence has not been separately determined but, as a product of the same cluster, it is considered part of the toxic cocktail that facilitates host colonization.

Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying fungal secondary metabolites. Below are methodologies for key experiments cited in the investigation of this compound and the AOH cluster.

Protocol 1: Gene Disruption via CRISPR/Cas9 in A. alternata

This protocol outlines the steps for creating a targeted gene knockout, such as for pksI or aohR.

-

gRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the gene of interest using a CRISPR design tool.

-

Vector Construction: Synthesize the sgRNAs and clone them into a Cas9-expressing vector suitable for filamentous fungi, which also contains a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation:

-

Grow A. alternata mycelia in liquid medium (e.g., Potato Dextrose Broth) for 24-48 hours.

-

Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 1 M sorbitol).

-

Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzyme from Trichoderma harzianum) in the osmotic stabilizer solution.

-

Filter the resulting protoplasts through sterile nylon mesh to remove mycelial debris.

-

-

Transformation:

-

Mix the prepared protoplasts with the CRISPR/Cas9 vector plasmid DNA.

-

Add a PEG-CaCl2 solution to facilitate DNA uptake and incubate.

-

Wash the protoplasts to remove PEG and resuspend in a regeneration medium with an osmotic stabilizer.

-

-

Mutant Screening:

-

Plate the transformed protoplasts on regeneration agar containing the appropriate antibiotic for selection.

-

Isolate individual colonies and screen for the desired gene deletion via PCR using primers that flank the targeted region.

-

Confirm the absence of the gene product (toxin) using analytical chemistry methods like HPLC or LC-MS.

-

Protocol 2: Plant-Based Fungal Virulence Assay

This protocol describes a method to assess the pathogenicity of fungal strains on host fruit.

-

Host Preparation:

-

Select healthy, ripe, and unwounded fruits (e.g., tomatoes, apples).

-

Surface-sterilize the fruits by wiping them with 70% ethanol and allowing them to air dry in a sterile environment.

-

-

Inoculation:

-

Prepare inoculum from fungal strains (e.g., wild-type and knockout mutants) grown on solid agar (e.g., Potato Dextrose Agar).

-

Use a sterile cork borer to create a small wound on the surface of each fruit.

-

Place a mycelial plug (of the same diameter as the wound) taken from the edge of an actively growing fungal colony into the wound.

-

-

Incubation:

-

Place the inoculated fruits in a sterile, humid chamber (e.g., a sealed plastic container with moist paper towels).

-

Incubate at a controlled temperature (e.g., 25°C) in the dark for 5-10 days.

-

-